molecular formula C14H16N4O B11860448 3-Methyl-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide

3-Methyl-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide

Cat. No.: B11860448
M. Wt: 256.30 g/mol
InChI Key: IUXZBUJTXJLDJR-UHFFFAOYSA-N
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Description

3-Methyl-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide is a heterocyclic compound belonging to the pyrazolopyridine family. . The structure of this compound includes a pyrazole ring fused with a pyridine ring, which contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 3-Methyl-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide typically involves the following steps:

Chemical Reactions Analysis

3-Methyl-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Methyl-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

3-Methyl-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide can be compared with other similar compounds in the pyrazolopyridine family:

The uniqueness of this compound lies in its specific substitution pattern and its ability to inhibit protein-protein interactions, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

3-methyl-N-phenyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-1-carboxamide

InChI

InChI=1S/C14H16N4O/c1-10-12-9-15-8-7-13(12)18(17-10)14(19)16-11-5-3-2-4-6-11/h2-6,15H,7-9H2,1H3,(H,16,19)

InChI Key

IUXZBUJTXJLDJR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1CNCC2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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